molecular formula C22H12O2 B14291753 Dibenz(a,j)anthracene-3,4-dione CAS No. 114326-31-7

Dibenz(a,j)anthracene-3,4-dione

Cat. No.: B14291753
CAS No.: 114326-31-7
M. Wt: 308.3 g/mol
InChI Key: NAAFVUYEKRQGOT-UHFFFAOYSA-N
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Description

Dibenz(a,j)anthracene-3,4-dione is an ortho-quinone derivative of the polycyclic aromatic hydrocarbon (PAH) dibenz(a,j)anthracene. These enzymes catalyze the conversion of PAH dihydrodiols to reactive ortho-quinones, which can undergo redox cycling to generate reactive oxygen species (ROS), contributing to oxidative DNA damage and carcinogenesis .

Key characteristics inferred from related compounds:

  • Structure: A fused aromatic system with two ketone groups at the 3,4-positions.
  • Reactivity: Likely participates in Michael addition reactions with cellular thiols (e.g., glutathione, cysteine) due to its electrophilic quinone moiety .
  • Biological Role: Potential involvement in PAH-induced carcinogenesis via ROS generation rather than direct DNA adduct formation .

Properties

CAS No.

114326-31-7

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione

InChI

InChI=1S/C22H12O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12H

InChI Key

NAAFVUYEKRQGOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(=O)C(=O)C=C5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)anthracene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxides, dihydrodiols, and diol epoxides . These products are significant due to their potential interactions with DNA, leading to mutations .

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Benz[a]anthracene-3,4-dione (BAQ) C₁₈H₁₂O₂ 260.29 Two ketones at 3,4-positions on benz[a]anthracene backbone
7,12-Dimethylbenz[a]anthracene-3,4-dione (DMBAQ) C₂₀H₁₄O₂ 294.33 Methyl groups at 7,12-positions enhance steric bulk
Benzo[a]pyrene-7,8-dione (BPQ) C₂₀H₁₂O₂ 284.31 Ketones at 7,8-positions on benzo[a]pyrene
Dibenz(a,j)anthracene-3,4-dione C₂₂H₁₂O₂ 308.34* Extended fused aromatic system with 3,4-dione groups Inferred


*Calculated based on structural analogy.

Metabolic Activation and Enzyme Specificity

  • BAQ and DMBAQ : Formed via AKR-mediated oxidation of benz[a]anthracene-3,4-diol and 7,12-dimethylbenz[a]anthracene-3,4-diol, respectively. AKR1C isoforms exhibit high catalytic efficiency (Vₘₐₓ/Kₘ) for these substrates .
  • BPQ : Generated from benzo[a]pyrene-7,8-diol by AKR1C1, leading to ROS amplification via redox cycling .
  • This compound : Likely derived from dibenz(a,j)anthracene-3,4-diol, though direct evidence is sparse. Its metabolic pathway may parallel that of BAQ and DMBAQ .

Cytotoxicity and Genotoxicity

Compound Cytotoxicity (In Vitro) Genotoxicity (Ames Test) ROS Generation References
BAQ Reduces H4-II-e cell viability Non-mutagenic Moderate
DMBAQ Less cytotoxic than diol-epoxide Not tested High
BPQ Highly cytotoxic in HepG2 cells Positive in yeast assays Very high
This compound* Likely low cytotoxicity Unknown High (inferred)

*Inferred from structural analogs.

Tumorigenic Potential

  • BAQ and DMBAQ : Less tumorigenic than their diol-epoxide counterparts (e.g., BADE and DMBADE), which form DNA adducts directly .
  • Dibenz(a,j)anthracene-3,4-diol : Exhibits potent tumor-initiating activity in mouse skin, but its dione derivative’s role remains unclear .
  • BPQ: Contributes to PAH carcinogenesis via ROS-mediated mechanisms rather than direct DNA binding .

Key Research Findings and Mechanisms

Redox Cycling and ROS Amplification

PAH diones, including BAQ and BPQ, undergo redox cycling, generating superoxide radicals and hydrogen peroxide. This process depletes cellular antioxidants (e.g., glutathione) and induces oxidative stress, damaging DNA and proteins . For example:

  • BPQ increases AKR1C1 expression in HepG2 cells, creating a feedback loop that amplifies ROS production .
  • BAQ forms thioether conjugates with cysteine residues, altering protein function .

Contrast with Diol-Epoxide Pathways

Unlike diol-epoxides (e.g., dibenz(a,j)anthracene-3,4-diol-1,2-epoxide), which form covalent DNA adducts, diones exert carcinogenic effects indirectly via oxidative stress. For instance:

  • Diol-epoxides of dibenz(a,j)anthracene induce A182→T mutations in Ha-ras codon 61 in mouse skin papillomas .
  • Quinones like BAQ exhibit lower acute cytotoxicity but contribute to chronic genomic instability .

Methyl Substitution and Bioactivity

Methyl groups in bay regions (e.g., 7,12-dimethyl in DMBAQ) enhance carcinogenicity by stabilizing reactive intermediates and increasing lipophilicity, as seen in DMBAQ’s higher tumorigenicity compared to BAQ .

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